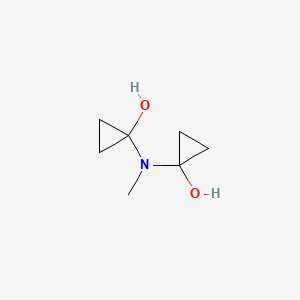
Cyclopropanol, 1,1'-(methylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanol, 1,1’-(methylimino)bis- is an organic compound characterized by a cyclopropane ring with hydroxyl groups and a methylimino group attached. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1,1’-(methylimino)bis- involves several methods. One common approach is the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes, which enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Additionally, the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols allows for the synthesis of 1-substituted cyclopropanols .
Industrial Production Methods
Industrial production methods for Cyclopropanol, 1,1’-(methylimino)bis- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1,1’-(methylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methylimino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclopropanol, 1,1’-(methylimino)bis- has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use in drug development and therapeutic interventions.
Industry: Cyclopropanol, 1,1’-(methylimino)bis- is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1,1’-(methylimino)bis- involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to participate in various chemical reactions, influencing biological and chemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.
Cyclopropane: The parent compound with a three-carbon ring structure.
Cyclopropanone: A related compound with a ketone functional group attached to the cyclopropane ring.
Uniqueness
Cyclopropanol, 1,1’-(methylimino)bis- stands out due to its combination of a cyclopropane ring, hydroxyl groups, and a methylimino group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55056-07-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-[(1-hydroxycyclopropyl)-methylamino]cyclopropan-1-ol |
InChI |
InChI=1S/C7H13NO2/c1-8(6(9)2-3-6)7(10)4-5-7/h9-10H,2-5H2,1H3 |
InChI Key |
ZTDOYYZJSUEZQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1(CC1)O)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


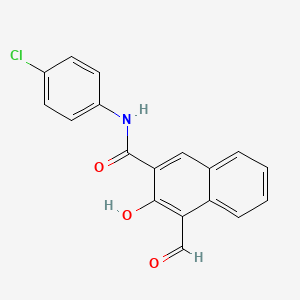
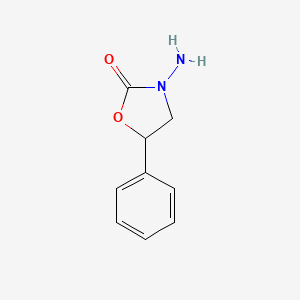
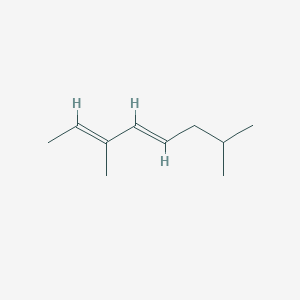
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
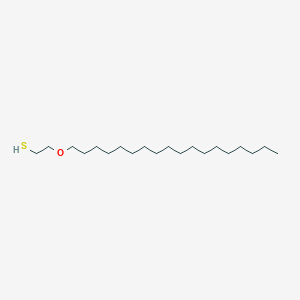

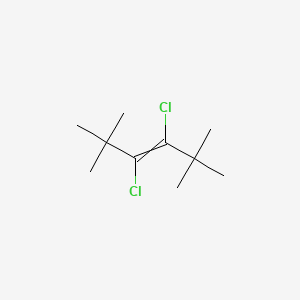
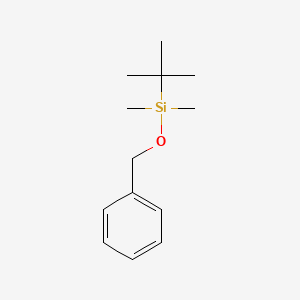

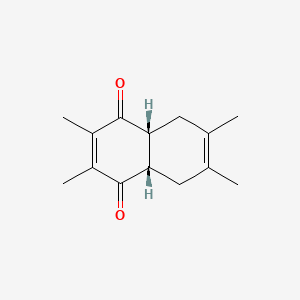
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
